molecular formula C23H24N4O3 B10992110 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide

Cat. No.: B10992110
M. Wt: 404.5 g/mol
InChI Key: KUDRCANETGLKPZ-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which confer distinct chemical and biological properties.

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features, including a benzimidazole moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its antimicrobial, antiproliferative, and antioxidant properties, supported by relevant data and case studies.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Benzimidazole moiety Provides potential interaction sites with biological targets.
Quinoline backbone Known for various pharmacological activities.
Hydroxy and methoxy groups Enhance solubility and influence biological activity.

Antimicrobial Activity

Research indicates that compounds with benzimidazole and quinoline structures exhibit notable antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

Antiproliferative Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives of benzimidazole exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features displayed IC50 values ranging from 2.12 μM to 6.75 μM against lung cancer cell lines . The presence of hydroxyl and methoxy substituents appears to enhance antiproliferative effects, making the compound a candidate for further anticancer research.

Antioxidant Activity

Antioxidant properties are crucial in preventing oxidative stress-related diseases. Compounds derived from benzimidazole have been shown to possess significant antioxidant activity, with some exhibiting improved performance compared to standard antioxidants like BHT (butylated hydroxytoluene) . The antioxidative capacity of this compound could be attributed to its ability to scavenge free radicals effectively.

The biological activity of this compound is likely mediated through several mechanisms:

  • DNA Intercalation : The quinoline structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
  • Protein Interaction : The compound may bind to specific protein targets, inhibiting their function and leading to apoptosis in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, the compound may reduce oxidative stress levels within cells, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiproliferative Studies : A recent study evaluated various benzimidazole derivatives for their antiproliferative activity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 3.1 μM .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of similar compounds, revealing strong activity against multiple bacterial strains .
  • Antioxidant Evaluation : Research demonstrated that certain derivatives exhibited superior antioxidant capabilities compared to established antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-30-19-11-7-8-15-21(19)25-14-16(22(15)28)23(29)24-13-6-2-3-12-20-26-17-9-4-5-10-18(17)27-20/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,24,29)(H,25,28)(H,26,27)

InChI Key

KUDRCANETGLKPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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